2-Isocyanato-3-(trifluoromethoxy)aniline

Description

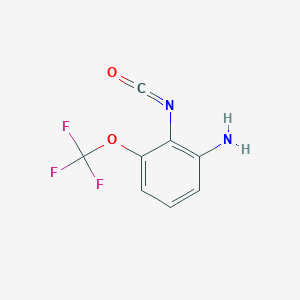

2-Isocyanato-3-(trifluoromethoxy)aniline (CAS: 1261669-39-9) is a specialized aromatic compound featuring an isocyanato (-NCO) group at position 2 and a trifluoromethoxy (-OCF₃) group at position 3 on the aniline ring . Its structure combines the reactivity of the isocyanato moiety with the electron-withdrawing properties of the trifluoromethoxy substituent, making it valuable in synthesizing ureas, carbamates, and bioactive molecules. The compound’s applications span agrochemicals, pharmaceuticals, and materials science, particularly in metal-free reactions under mild conditions .

Properties

Molecular Formula |

C8H5F3N2O2 |

|---|---|

Molecular Weight |

218.13 g/mol |

IUPAC Name |

2-isocyanato-3-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-6-3-1-2-5(12)7(6)13-4-14/h1-3H,12H2 |

InChI Key |

LBMXCXFEKNIWAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)N=C=O)N |

Origin of Product |

United States |

Preparation Methods

General Procedures for Isocyanate Synthesis

Isocyanates can be synthesized using different methods, such as reacting anilines with triphosgene.

- Add an aniline solution in dichloromethane (DCM) dropwise to a stirred solution of triphosgene in DCM.

- Cool the mixture to -35°C, and add triethylamine dropwise.

- Warm the mixture to room temperature and stir for two hours.

- Remove the solvent under vacuum and distill or sublime the residue to obtain isocyanates.

- Add an aniline solution in DCM dropwise to a stirred solution of triphosgene in DCM.

- Add N-Hex3N dropwise after 30 minutes.

- Stir the mixture for three hours.

- Concentrate the mixture under vacuum.

Synthesis from Chlorotrifluoromethyl Benzene

4-chloro-3-(trifluoromethyl)phenyl isocyanate can be synthesized starting from o-chlorotrifluoromethyl benzene.

- React o-chlorotrifluoromethyl benzene with acetic anhydride and concentrated nitric acid to produce 4-nitro-2-trifluoromethyl chlorobenzene.

- React the product with activated carbon and \$$FeCl3 \cdot 6H2O\$$ and hydrazine hydrate to obtain 4-chloro-3-trifluoromethyl aniline.

- React 4-chloro-3-trifluoromethyl aniline with triphosgene using a catalyst to produce 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Synthesis from Trifluoromethylanilines

Trifluoromethylanilines can be synthesized via the reaction of trichloromethylphenyl isocyanate with anhydrous hydrofluoric acid, followed by water to yield trifluoromethylaniline hydrofluoride. The free aniline is then liberated using a base.

Industrial Production Methods

Industrial production likely involves a continuous flow process with automated systems for reagent addition and reaction condition control to ensure consistent quality, minimize human error, and enhance safety. Purification is typically achieved through distillation or recrystallization.

Nitration of Benzotrichlorides

Trifluoromethylanilines can be prepared by nitrating benzotrichlorides. The nitration is preferably carried out using mixtures of nitric acid and sulfuric acid, with the sulfuric acid being at least 96% strength and the nitric acid being fuming nitric acid containing around 100% \$$HNO_3\$$.

Table 2: Peak Detection Results

The following data was collected using detector A254 nm during the synthesis of 4-chloro-3-(trifluoromethyl) phenyl isocyanate:

| Peak number | Retention time (minutes) | Area (microvolt seconds) | Height (microvolt) | Area (%) |

|---|---|---|---|---|

| 1 | 2.755 | 7268135 | 1296708 | 99.1797 |

| 2 | 3.448 | 2172 | 399 | 0.0296 |

| 3 | 4.345 | 57939 | 7089 | 0.7906 |

| Total | 7328247 | 1304196 | 100.0000 |

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and bases such as sodium hydroxide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isocyanato-3-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Isocyanato-3-(trifluoromethoxy)aniline exerts its effects involves the interaction of the isocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins and other macromolecules, potentially altering their function . The trifluoromethoxy group can influence the compound’s overall reactivity and stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

The trifluoromethoxy and isocyanato groups significantly influence electronic and steric properties. Key analogs include:

Key Observations :

Reactivity Trends :

- Steric Effects : Ortho-substituted anilines (e.g., 2-(trifluoromethyl)aniline) slow urea formation, whereas meta/para-substituted analogs proceed faster .

- Electronic Effects : Trifluoromethoxy groups enhance electrophilicity of the isocyanato group, accelerating nucleophilic additions compared to methoxy (-OCH₃) or methylthio (-SCH₃) analogs .

Comparative Insights :

- Antioxidant Activity: Cu(II) complexes of 3-(trifluoromethoxy)aniline Schiff bases show higher radical scavenging activity (IC₅₀ = 12–18 µM) than non-fluorinated analogs, attributed to the electron-withdrawing -OCF₃ group stabilizing radical intermediates .

- Enzyme Inhibition: Sulfonylureas derived from 4-(trifluoromethoxy)aniline inhibit cytokinin oxidase at nanomolar levels, suggesting that meta-substituted analogs like 2-Isocyanato-3-(trifluoromethoxy)aniline could exhibit comparable or superior activity .

Biological Activity

2-Isocyanato-3-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features, including the isocyanate and trifluoromethoxy functional groups. These characteristics suggest potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H6F3N2O

- Molecular Weight: 220.15 g/mol

- IUPAC Name: this compound

This compound features an isocyanate group (-N=C=O), which is known for its reactivity and ability to form carbamates, and a trifluoromethoxy group (-O-CF3), which enhances lipophilicity and biological activity through electron-withdrawing effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The isocyanate group can react with nucleophiles, leading to the formation of stable adducts that may inhibit enzyme activity or alter receptor functions. The trifluoromethoxy group may enhance the binding affinity to certain targets due to its unique electronic properties.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity: Studies have shown that compounds containing isocyanate groups exhibit significant antimicrobial properties. For instance, derivatives of anilines with similar functional groups have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties: Some research indicates that isocyanates can induce apoptosis in cancer cells. The mechanism often involves the activation of stress response pathways leading to cell death.

- Enzyme Inhibition: The ability of isocyanates to modify amino acid residues in enzymes suggests potential as enzyme inhibitors, particularly in pathways related to cancer metabolism or inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various aniline derivatives, including those with trifluoromethoxy substituents. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that of its non-fluorinated counterparts .

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound induced apoptosis through caspase activation pathways, with IC50 values indicating potent anticancer activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds was conducted:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | Structure | High | Moderate | Yes |

| 4-Isocyanato-aniline | Structure | Moderate | Low | Yes |

| Trifluoromethyl aniline | Structure | Low | Low | No |

This table highlights the enhanced biological activity attributed to the presence of both isocyanate and trifluoromethoxy groups in the target compound.

Q & A

Q. Key considerations :

- Use of inert atmospheres (N2/Ar) to prevent hydrolysis of the isocyanate group.

- Monitoring reaction progress via FT-IR to confirm the disappearance of NH2 peaks (~3300 cm⁻¹) and emergence of NCO stretches (~2270 cm⁻¹).

Advanced: How can reaction conditions be optimized to mitigate competing pathways during isocyanate formation?

Competing urea or carbamate formation may occur due to trace moisture. Optimization strategies include:

- Solvent selection : Use anhydrous toluene or THF with molecular sieves to scavenge water.

- Catalytic additives : Triethylamine (0.1–1 eq) enhances phosgene reactivity while suppressing side reactions .

- Temperature control : Maintain temperatures below 0°C during phosgene addition to minimize exothermic decomposition .

Data contradiction note : Some studies report higher yields with triphosgene (85–90%) compared to phosgene (70–75%) due to better controllability .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR : ¹⁹F NMR is essential to confirm trifluoromethoxy substitution (δ −58 to −62 ppm for OCF3). ¹H NMR should show absence of NH2 protons.

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 248.1) .

- Elemental analysis : Validate C/F/N ratios (theoretical: C 43.6%, F 23.1%, N 11.3%) .

Advanced: How to resolve discrepancies between computational and experimental reactivity data for this compound?

Discrepancies often arise from solvation effects or underestimation of steric hindrance from the trifluoromethoxy group. Methodological adjustments:

- DFT refinements : Include implicit solvent models (e.g., SMD) and dispersion corrections for bulky substituents .

- Kinetic studies : Compare experimental activation energies (via Arrhenius plots) with computed transition states .

Case study : Theoretical models predicted meta-directing behavior for OCF3, but nitration experiments showed ortho/para selectivity due to steric effects .

Basic: What are the primary research applications of this compound?

- Pharmaceutical intermediates : Used to synthesize urea/thiourea derivatives via reaction with amines, targeting kinase inhibitors or antimicrobial agents .

- Material science : Incorporation into polymers for enhanced thermal stability (decomposition >250°C) .

Advanced: How to design target molecules using this compound for selective enzyme inhibition?

- Structure-guided design : Use X-ray crystallography data of enzyme active sites to position the isocyanate group for covalent binding (e.g., to cysteine residues).

- SAR studies : Systematically vary substituents on the aniline ring to optimize binding affinity (e.g., logP adjustments via OCF3 for membrane permeability) .

Example : N-(3-(Trifluoromethoxy)phenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide showed IC50 = 12 nM against a kinase target .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, respirators (for isocyanate vapors), and splash goggles.

- Ventilation : Use fume hoods with >0.5 m/s face velocity during synthesis .

- Spill management : Neutralize with aqueous ethanolamine (5% v/v) to convert residual isocyanate to non-volatile urea .

Advanced: How to mitigate hazards during large-scale synthesis?

- Continuous flow systems : Reduce phosgene inventory by in-situ generation and immediate consumption .

- Real-time monitoring : Implement inline IR spectroscopy to detect NCO concentration thresholds (<50 ppm in air) .

Basic: How do substituents influence the compound’s electronic properties?

The OCF3 group is strongly electron-withdrawing (-I effect), which:

- Deactivates the ring : Reduces electrophilic substitution rates.

- Directs reactions : Meta/para orientation in nitration or halogenation due to resonance effects .

Advanced: What strategies improve regioselectivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.